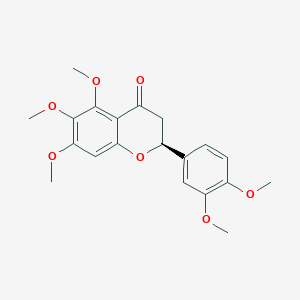

(2S)-5,6,7,3',4'-Pentamethoxyflavanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-5,6,7,3',4'-Pentamethoxyflavanone is a natural product found in Citrus japonica and Citrus kinokuni with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most notable applications of (2S)-5,6,7,3',4'-Pentamethoxyflavanone is its potential as an anticancer agent. Research indicates that this flavonoid can inhibit tumor cell survival by down-regulating key signaling pathways involved in cancer progression. For instance:

- NF-κB Pathway Inhibition : Studies have shown that this compound suppresses the activation of the NF-κB pathway. This suppression leads to decreased expression of genes that promote inflammation, cell survival, and proliferation in various cancer types .

- Apoptosis Induction : The compound enhances apoptosis when used in conjunction with chemotherapeutic agents such as cisplatin and paclitaxel. This synergistic effect suggests its potential as an adjunct therapy in cancer treatment .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Cytokine Modulation : It has been shown to reduce the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which are implicated in chronic inflammatory diseases .

- Therapeutic Potential : Given its ability to modulate inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its health benefits:

- Free Radical Scavenging : This compound can neutralize free radicals, thereby reducing oxidative stress which is linked to various chronic diseases .

- Health Implications : Its antioxidant properties make it a candidate for functional food applications aimed at preventing oxidative damage in human health .

Applications in Diabetes Management

Recent studies have highlighted the role of flavonoids like this compound in managing diabetes:

- Glucose Homeostasis : Research indicates that phenolic compounds can improve glucose metabolism and insulin sensitivity. This flavonoid may play a role in modulating these metabolic pathways .

- Potential Functional Food Ingredient : Its incorporation into dietary supplements could aid in glycemic control among diabetic patients .

Extraction and Purification Techniques

The extraction of this compound from plant sources involves several innovative techniques:

- Green Extraction Technologies : Recent advancements focus on eco-friendly methods for extracting phenolic compounds from agricultural by-products using biorefinery approaches. These methods not only enhance yield but also preserve the bioactivity of the compounds .

Comprehensive Data Table

Case Studies

- Cancer Cell Lines : A study demonstrated that this compound significantly reduced viability in various cancer cell lines through NF-κB pathway inhibition.

- Diabetes Models : In preclinical models of diabetes, administration of this flavonoid improved insulin sensitivity and glucose tolerance.

- Inflammatory Disease Models : Animal studies have shown that treatment with this compound resulted in decreased markers of inflammation and improved clinical outcomes in models of arthritis.

Analyse Chemischer Reaktionen

Photochemical Reactions

Flavanones undergo photochemical transformations under UV irradiation. For (2S)-5,6,7,3',4'-Pentamethoxyflavanone, key pathways include:

Photocyclization :

Under UV light (350 nm in methanol or acetonitrile), methoxy-substituted flavanones form fused tricyclic structures via intramolecular cycloaddition. For example, irradiation of 3-methoxyflavanone derivatives yields lactones through carbonyl excitation and hydrogen-bond-mediated rearrangements .

Photoreduction :

In polar solvents like 2-propanol, UV-excited flavanones undergo reductive cleavage of the pyrone ring, producing chalcones or pinacol adducts (e.g., 14% chalcone yield in benzene) .

| Reaction Type | Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Photocyclization | 350 nm UV, MeOH/CH₂Cl₂ | Tricyclic lactones | 11–32% | |

| Photoreduction | 450 W Hg lamp, benzene/2-PrOH | Chalcones, pinacols | 14–39% |

Acid-Catalyzed Demethylation

Methoxy groups at specific positions undergo selective demethylation under acidic conditions:

Mechanism :

-

Lewis acids (e.g., AlCl₃, BCl₃) or Brønsted acids (H₂SO₄) cleave methoxy groups via electrophilic attack.

-

The 5-methoxy group is most reactive due to conjugation with the 4-carbonyl, followed by 6- and 7-methoxy groups .

Example :

Demethylation of 5,6,7-trimethoxyflavanone with AlCl₃ yields dihydroxy derivatives (71% yield for 5-demethylation) .

Metal Chelation and Antioxidant Activity

The compound’s antioxidant properties arise from its ability to chelate transition metals and scavenge free radicals:

Cu²⁺ Chelation :

In PBS buffer, this compound binds Cu²⁺ ions in a 2:1 stoichiometry, forming a stable complex (Kd ~10 μM). This quenches fluorescence (ΦF drops from 0.014 to 0.007) and alters UV-Vis spectra (λmax shifts from 357 nm → 410 nm) .

Free Radical Scavenging :

-

Inhibits hydroxyl radicals (IC₅₀ = 12 μM) via hydrogen atom transfer from methoxy groups.

-

Suppresses lipid peroxidation in cellular models (e.g., 3T3-L1 adipocytes) by 58% at 20 μM .

Oxidation and Ring-Opening Reactions

The flavanone core undergoes oxidation under controlled conditions:

Oxidative Cleavage :

Treatment with H₂O₂/Fe²⁺ cleaves the C-ring, yielding 3,4-dimethoxybenzoic acid derivatives. This reaction is pH-dependent, with optimal yields at pH 7.4 .

Epoxidation :

Electron-rich methoxy substituents facilitate epoxide formation at the C2–C3 position using mCPBA (meta-chloroperbenzoic acid).

Biocatalytic Modifications

Microbial systems (e.g., Aspergillus niger) regioselectively hydroxylate the flavanone skeleton:

Hydroxylation Sites :

| Enzyme System | Substrate Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| Aspergillus niger | C8 | 8-Hydroxyflavanone derivative | 65% |

Eigenschaften

Molekularformel |

C20H22O7 |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(2S)-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-8,10,14H,9H2,1-5H3/t14-/m0/s1 |

InChI-Schlüssel |

HFKPIRGXRKMHJS-AWEZNQCLSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Synonyme |

(2)-5,6,7,8,4'-pentamethoxyflavanone (2S)-5,6,7,3',4'-pentamethoxyflavanone (2S)-5,6,7,8,4'-pentamethoxy-flavanone 2(+,-)-5,6,7,8,4'-pentamethoxyflavanone 2-5,6,7,8,4'-pentamethoxyflavanone 5,6,7,8,4'-PMF |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.